molecular formula C5H5Cl2NO2S B152811 Pyridine-3-sulfonyl chloride hydrochloride CAS No. 42899-76-3

Pyridine-3-sulfonyl chloride hydrochloride

Cat. No. B152811
CAS RN: 42899-76-3
M. Wt: 214.07 g/mol
InChI Key: VIVPWOMJFLICOZ-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl chloride hydrochloride belongs to the class of substituted sulfonyl chlorides . It is a reagent used in the synthesis of pyrimidine derivatives with anti-proliferative activity against negative breast cancer cells .


Synthesis Analysis

The synthesis of Pyridine-3-sulfonyl chloride hydrochloride involves several steps. The organic phase obtained in step C was evaporated to dryness to give 3-pyridylsulfonyl chloride . 50.0 g (0.53 mol) of 3-aminopyridine was added to 34.9 g of 35 percent hydrochloric acid and stirred to prepare an aqueous hydrochloric acid solution of 3-aminopyridine .


Molecular Structure Analysis

The molecular formula of Pyridine-3-sulfonyl chloride hydrochloride is C5H5Cl2NO2S . The molecular weight is 214.07 g/mol . The InChIKey is VIVPWOMJFLICOZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyridine-3-sulfonyl chloride may be used as a derivatization agent to enhance the sensitivity of metabolites formed during the incubation of cytochrome P450 isoforms in aqueous medium, steroidal estrogens in biological samples, and bisphenols in beverages for their subsequent determination by high performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) .


Physical And Chemical Properties Analysis

Pyridine-3-sulfonyl chloride hydrochloride has a molecular weight of 214.07 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 .

Scientific Research Applications

HPLC Derivatization Agent

Pyridine-3-sulfonyl chloride hydrochloride is used as a derivatization agent in high-performance liquid chromatography (HPLC). It enhances the sensitivity of detection for certain metabolites, such as those formed during the incubation of cytochrome P450 isoforms in aqueous media . This application is crucial for the accurate quantification of these metabolites at low physiological levels.

Sensitivity Enhancement for Steroidal Estrogens

In the analysis of biological samples, pyridine-3-sulfonyl chloride hydrochloride serves to increase the sensitivity of detection for steroidal estrogens . This is particularly important for evaluating cancer risks and metabolic diseases, where precise measurement of these biomarkers is essential.

Detection of Bisphenols in Beverages

The compound is also employed to improve the detection of bisphenols in beverages . Bisphenols can be endocrine disruptors, and their accurate measurement is necessary for food safety and public health.

Synthesis of Pyrimidine Derivatives

Pyridine-3-sulfonyl chloride hydrochloride is a reagent used in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells, indicating potential therapeutic applications.

Production Method Improvement

A production method for pyridine-3-sulfonyl chloride hydrochloride has been developed that offers higher yield and reduced byproduct formation compared to conventional methods . This advancement is significant for industrial processes where efficiency and yield are critical.

Quantitation of Endogenous Steroids

The compound aids in the quantitation of unconjugated forms of endogenous steroids and their metabolites in humans . This application is vital for research into hormonal imbalances and related health conditions.

Mechanism of Action

Target of Action

Pyridine-3-sulfonyl chloride hydrochloride is primarily used as a reagent in the synthesis of pyrimidine derivatives . These derivatives have shown anti-proliferative activity against negative breast cancer cells .

Mode of Action

The compound interacts with its targets through a process known as diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

Biochemical Pathways

The biochemical pathways affected by pyridine-3-sulfonyl chloride hydrochloride involve the synthesis of pyrimidine derivatives. The compound is used to synthesize new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides .

Result of Action

The molecular and cellular effects of pyridine-3-sulfonyl chloride hydrochloride’s action are primarily seen in its anti-proliferative activity against negative breast cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of this type of cancer.

Action Environment

The action, efficacy, and stability of pyridine-3-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be handled in a well-ventilated place under inert gas (nitrogen or argon) at 2-8°C . Contact with water liberates toxic gas .

Future Directions

Pyridine-3-sulfonyl chloride hydrochloride is an essential medical intermediate and is widely applied to the synthesis of medicines . It is mainly used for preparing TAK-438 (vonoprazan fumarate), which is a novel orally active potassium-competitive acid blocker, developed as an antisecretory drug .

properties

IUPAC Name

pyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPWOMJFLICOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502990
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-sulfonyl chloride hydrochloride

CAS RN

42899-76-3
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3-sulfonyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-pyridinesulfonic acid (50.0 g), phosphorus pentachloride (80.0 g) and phosphorus oxychloride (100 mL) was stirred at 120° C. for 8 hr. Under a nitrogen atmosphere, the mixture was cooled to room temperature, and chloroform (dehydrated, 330 mL) was added. Hydrogen chloride was blown in, and the precipitated crystals were collected by filtration and washed with chloroform (dehydrated) to give the title compound as a white solid (yield 54.7 g, 81%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

A mixture of pyridine-3-sulfonic acid (15.0 g), phosphorous pentachloride (24.0 g) and phosphorous oxychloride (30 mL) was heated to 120° C. for 16 h. The reaction was cooled to room temperature, and the resulting suspension was saturated with HCl (g). A white precipitate was collected, washed with CHCl3, and dried in vacuo to afford the title compound (15.6 g). 1H NMR (400 MHz, DMSO) δ 8.98 (s, 1H), 8.85 (d, 1H), 8.66 (d, 1H), 8.02 (t, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1 g (6.3 mmol) of pyridine-3-sulphonic acid and 1.4 g (6.7 mmol) of phosphorus pentachloride are stirred for 2 hours at 150° C. After cooling, excess phosphorus pentachloride is eliminated in vacuo. The crude product is further reacted immediately.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Pyridine-3-sulfonic acid (3.00 g, 18.8 mmol) and PCl5 (4.79 g, 23.0 mmol) were mixed in POCl3 (6 mL). The reaction was stirred and refluxed at 120° C. over night (15 h). Cooled to rt., diluted with CHCl3 (20 mL) and saturated with HCl (g). This gave a white precipitation, which was filtered off, washed with CHCl3 and dried under reduced pressure to give the title compound (3.36 μg, 83%) as a white powder.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
4.79 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-3-sulfonyl chloride hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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